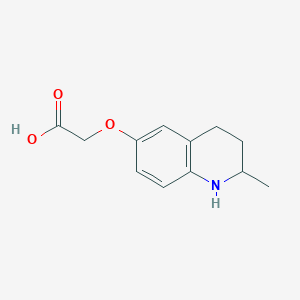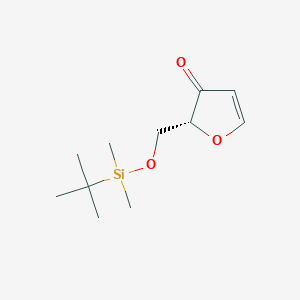![molecular formula C13H10N2O2 B11880968 5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl- CAS No. 29542-38-9](/img/structure/B11880968.png)
5H-[1]Benzopyrano[3,4-c]pyridin-5-one, 4-amino-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-2-methylchromeno[3,4-c]pyridin-5-one is a heterocyclic compound with the molecular formula C13H10N2O2. It is known for its unique structure, which combines elements of chromene and pyridine, making it a valuable compound in various scientific research fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-methylchromeno[3,4-c]pyridin-5-one typically involves the reaction of 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide (KOH) in methanol. This reaction is carried out in an autoclave at elevated temperatures . The process involves several steps, including the preparation of intermediates and the final cyclization to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-2-methylchromeno[3,4-c]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The amino group allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the amino group under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
4-amino-2-methylchromeno[3,4-c]pyridin-5-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-amino-2-methylchromeno[3,4-c]pyridin-5-one involves its interaction with various molecular targets. It can inhibit specific enzymes and modulate signaling pathways, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect processes such as phosphorylation and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-1-methyl-5H-chromeno[3,4-c]pyridin-5-one: Similar structure but with a different substitution pattern.
(2-Amino-5-chlorophenyl)(pyridin-4-yl)methanone: Another compound with a pyridine core but different functional groups.
Uniqueness
4-amino-2-methylchromeno[3,4-c]pyridin-5-one stands out due to its unique combination of chromene and pyridine structures, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
29542-38-9 |
|---|---|
Molekularformel |
C13H10N2O2 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
4-amino-2-methylchromeno[3,4-c]pyridin-5-one |
InChI |
InChI=1S/C13H10N2O2/c1-7-6-9-8-4-2-3-5-10(8)17-13(16)11(9)12(14)15-7/h2-6H,1H3,(H2,14,15) |
InChI-Schlüssel |
IBYKUFVAOHGLRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=N1)N)C(=O)OC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-((Tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B11880901.png)











